SD 1008

Übersicht

Beschreibung

Synthesis Analysis

SD 1008 is a potent JAK inhibitor. It inhibits tyrosyl phosphorylation of STAT3, JAK2, and Src . It is also known to enhance apoptosis induced by Paclitaxel in ovarian cancer cells by directly blocking the JAK-STAT3 signaling pathway .Chemical Reactions Analysis

SD 1008 is a potent JAK inhibitor. It inhibits tyrosyl phosphorylation of STAT3, JAK2, and Src . It also reduces STAT3-dependent luciferase activity .Physical And Chemical Properties Analysis

SD 1008 is a low-carbon steel type with enough manganese and phosphorus to be considered a low-alloy steel . It has excellent weldability with various commercial welding methods and is quickly soldering .Wissenschaftliche Forschungsanwendungen

JAK2/STAT3 Signaling Pathway Inhibition

SD 1008 acts as an inhibitor of the JAK2/STAT3 signaling pathway. This pathway is crucial in various cellular processes, including cell growth, survival, and differentiation. By inhibiting this pathway, SD 1008 can prevent the activation of STAT3, JAK2, and Src, which are often associated with oncogenic processes. This makes it a potential therapeutic agent in cancer treatment, particularly in tumors where this pathway is constitutively active .

Apoptosis Induction in Cancer Cells

The compound has been shown to induce apoptosis in cell lines that express constitutively active tyrosine-phosphorylated STAT3. Apoptosis, or programmed cell death, is a mechanism that can be exploited in cancer therapy to kill cancer cells selectively. SD 1008’s ability to induce apoptosis makes it a candidate for combination therapy with other chemotherapeutic agents to enhance their efficacy .

Chemotherapy Sensitivity Enhancement

Research indicates that SD 1008 can increase the sensitivity of cancer cells to chemotherapy. By inhibiting the JAK2/STAT3 pathway, it can potentially overcome resistance mechanisms that cancer cells develop against chemotherapeutic drugs, thereby improving the overall treatment outcomes .

Wirkmechanismus

Target of Action

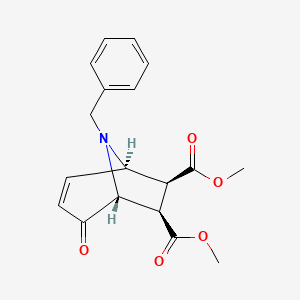

SD-1008, also known as (1R,5R,6R,7S)-rel-4-Oxo-8-(phenylmethyl)-8-azabicyclo[3.2.1]oct-2-ene-6,7-dicarboxylicacid6,7-dimethylester, primarily targets the JAK2/STAT3 signaling pathway . This pathway plays a crucial role in cell survival, proliferation, and apoptosis .

Mode of Action

SD-1008 inhibits the activation of STAT3, JAK2, and Src . It blocks the tyrosyl phosphorylation of these proteins, thereby disrupting their normal function .

Biochemical Pathways

The JAK2/STAT3 pathway is a key biochemical pathway affected by SD-1008 . By inhibiting this pathway, SD-1008 disrupts the normal cell signaling processes, leading to changes in cell behavior .

Result of Action

SD-1008 induces apoptosis in cell lines expressing constitutively active tyrosine-phosphorylated STAT3 . It also enhances apoptosis induced by Paclitaxel in ovarian cancer cells . This suggests that SD-1008 could potentially be used as a therapeutic agent in the treatment of certain types of cancer .

Eigenschaften

IUPAC Name |

dimethyl (1R,5R,6R,7S)-8-benzyl-4-oxo-8-azabicyclo[3.2.1]oct-2-ene-6,7-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO5/c1-23-17(21)14-12-8-9-13(20)16(15(14)18(22)24-2)19(12)10-11-6-4-3-5-7-11/h3-9,12,14-16H,10H2,1-2H3/t12-,14-,15-,16+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYZQFEIRZQYUJQ-MIGQKNRLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1C2C=CC(=O)C(C1C(=O)OC)N2CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H]1[C@H]2C=CC(=O)[C@@H]([C@@H]1C(=O)OC)N2CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101113978 | |

| Record name | rel-6,7-Dimethyl (1R,5R,6R,7S)-4-oxo-8-(phenylmethyl)-8-azabicyclo[3.2.1]oct-2-ene-6,7-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101113978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

329.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

dimethyl (1R,5R,6R,7S)-8-benzyl-4-oxo-8-azabicyclo[3.2.1]oct-2-ene-6,7-dicarboxylate | |

CAS RN |

960201-81-4 | |

| Record name | rel-6,7-Dimethyl (1R,5R,6R,7S)-4-oxo-8-(phenylmethyl)-8-azabicyclo[3.2.1]oct-2-ene-6,7-dicarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=960201-81-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | rel-6,7-Dimethyl (1R,5R,6R,7S)-4-oxo-8-(phenylmethyl)-8-azabicyclo[3.2.1]oct-2-ene-6,7-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101113978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

Q1: What is the primary mechanism of action of SD-1008?

A: SD-1008 functions as a Janus kinase 2 (JAK2) inhibitor. [] It directly interacts with JAK2, hindering its autophosphorylation, a crucial step in the JAK-STAT signaling pathway. [] This pathway plays a significant role in cell survival and proliferation, particularly in various cancers.

Q2: How does SD-1008 impact downstream signaling after inhibiting JAK2?

A: By inhibiting JAK2, SD-1008 effectively reduces the phosphorylation of STAT3, a key downstream target of JAK2. [] This, in turn, leads to decreased levels of STAT3-dependent proteins like Bcl-XL and survivin, which are known to promote cell survival. [] Consequently, SD-1008 induces apoptosis (programmed cell death) in cancer cells. []

Q3: Has SD-1008 demonstrated any synergistic effects with existing cancer treatments?

A: Research indicates that SD-1008 can enhance the apoptotic effect of paclitaxel, a chemotherapy drug, in ovarian cancer cells. [] This suggests a potential for combination therapies utilizing SD-1008 to increase the efficacy of existing cancer treatments.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

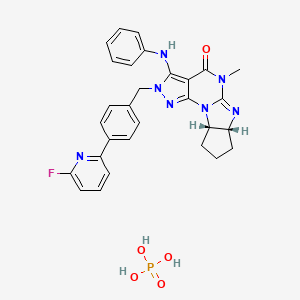

![(E)-3-(3,5-difluoro-4-((1R,3R)-2-(2-fluoro-2-methylpropyl)-3-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl)phenyl)acrylic acid](/img/structure/B560170.png)

![(2S,3S,11bS)-9,10-dimethoxy-3-(2-methylpropyl)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-ol](/img/structure/B560173.png)

![2-(6-fluoro-2-methyl-1H-indol-3-yl)-1H-imidazo[4,5-f][1,10]phenanthroline](/img/structure/B560182.png)